molecular formula C19H18N2O5S B10986326 3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one

3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B10986326
M. Wt: 386.4 g/mol
InChI Key: UMMWBANKGHHSHV-UHFFFAOYSA-N
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Description

3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring, a morpholine ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Chromenone Structure Formation: The chromenone structure can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Morpholine Introduction: The morpholine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the chromenone structure is replaced by the morpholine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, enzyme catalysis, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methyl-1,3-thiazol-4-yl)pyridine
  • 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine
  • (4-methyl-1,3-thiazol-2-yl)methanamine
  • (2-methyl-1,3-thiazol-4-yl)methanamine

Uniqueness

3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its combination of a thiazole ring, a morpholine ring, and a chromenone structure. This unique combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)-7-(2-morpholin-4-yl-2-oxoethoxy)chromen-2-one

InChI

InChI=1S/C19H18N2O5S/c1-12-20-16(11-27-12)15-8-13-2-3-14(9-17(13)26-19(15)23)25-10-18(22)21-4-6-24-7-5-21/h2-3,8-9,11H,4-7,10H2,1H3

InChI Key

UMMWBANKGHHSHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)N4CCOCC4)OC2=O

Origin of Product

United States

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